2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Overview
Description
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular signaling or function .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to cellular signaling and function .
Result of Action
Pyrimidine derivatives have been associated with a variety of biological effects, often related to their interactions with cellular targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine are not fully characterized yet. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures of the pyrimidine derivative and the interacting biomolecule .
Cellular Effects
Similar pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 4-methoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates with anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-ethoxyphenyl)pyrimidin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)pyrimidin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine
- 2-Chloro-N-(2-methoxyphenyl)pyrimidin-4-amine
- 2-Chloro-N-(3,4-dimethoxyphenyl)pyrimidin-4-amine
Uniqueness
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methoxy group at the para position of the phenyl ring enhances its interaction with biological targets, making it a valuable compound in drug development .
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-10-6-7-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAAMKRQIGYXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621324 | |
Record name | 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191729-02-9 | |
Record name | 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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